molecular formula C10H12BrFO2 B14027903 (6-Bromo-2-fluoro-3-propoxyphenyl)methanol

(6-Bromo-2-fluoro-3-propoxyphenyl)methanol

Cat. No.: B14027903
M. Wt: 263.10 g/mol
InChI Key: FIJFLRBJFPYJTP-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzenemethanol, featuring bromine, fluorine, and propoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-propoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium catalyst.

Major Products Formed

    Oxidation: Formation of 6-bromo-2-fluoro-3-propoxybenzaldehyde or 6-bromo-2-fluoro-3-propoxybenzoic acid.

    Reduction: Formation of 6-bromo-2-fluoro-3-propoxyphenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-2-fluoro-3-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and propoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-propoxyphenyl)methanol

InChI

InChI=1S/C10H12BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3

InChI Key

FIJFLRBJFPYJTP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)CO)F

Origin of Product

United States

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